m-Tolyloxyacetonitrile

Übersicht

Beschreibung

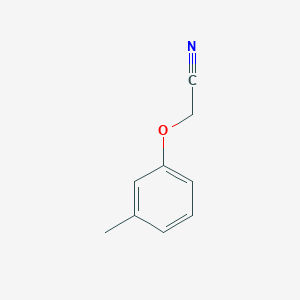

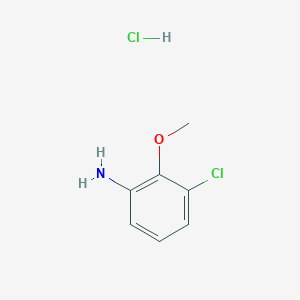

M-Tolyloxyacetonitrile, also known as meta-Tolyloxyacetonitrile, is an organic compound with the chemical formula C9H9NO . It is an aromatic nitrile and a derivative of phenyl acetic acid . Its molecular weight is approximately 147.18 g/mol .

Molecular Structure Analysis

The molecular structure of m-Tolyloxyacetonitrile can be represented by the canonical SMILES: CC1=CC(=CC=C1)OCC#N . The InChI representation is InChI=1S/C9H9NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,6H2,1H3 .Wissenschaftliche Forschungsanwendungen

Metabolism in Rat Intestinal Flora : Xiao-li Qin et al. (2017) investigated the metabolism of quercitrin in rat intestinal flora. They used a UPLC-Q-TOF-MS/MS method for detecting metabolites in a mobile phase with 0.1% formic acid acetonitrile. The study found that quercitrin undergoes several reactions, including acetylation, which is relevant in understanding the metabolic mechanisms of traditional Chinese medicine glycosides ingredients (Xiao-li Qin et al., 2017).

Photochemical Oxidation Products : Research by R. M. Jones et al. (1996) focused on identifying photochemical oxidation products of m-THPC, a photodynamic therapeutic agent. They found that hydroxylation on the reduced pyrrole ring of m-THPC was the most prominent reaction, indicating the compound's potential for photochemical applications (R. M. Jones et al., 1996).

Molten Salts for Solar Cell Applications : A study by N. Papageorgiou et al. (1996) examined room temperature molten salt systems, including methyl-hexyl-imidazolium iodide (MHImI), for their performance in photoelectrochemical devices. They investigated mixtures with acetonitrile among other solvents, highlighting the significance of these salts for solar cell electrolytes (N. Papageorgiou et al., 1996).

Surface Acidity/Basicity of Zirconias : The study by C. Morterra et al. (2002) used acetonitrile adsorption for characterizing the surface of ZrO2-based systems. The research revealed insights into the surface reactions and interactions pertinent to materials science (C. Morterra et al., 2002).

Inducers in Vegetables : W. Loub et al. (1975) identified indole-3-acetonitrile as a natural inducer in cruciferous vegetables, impacting aryl hydrocarbon hydroxylase (AHH) activity. This finding is important for understanding the biochemical effects of dietary constituents (W. Loub et al., 1975).

Supramolecular Chemistry Applications : A. Schmidt et al. (2014) reviewed the synthesis and potential applications of M2L4 coordination cages in supramolecular chemistry. This study emphasizes the use of such structures in molecular recognition, catalysis, and drug delivery (A. Schmidt et al., 2014).

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUCKOJKXSCVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574202 | |

| Record name | (3-Methylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Tolyloxyacetonitrile | |

CAS RN |

50635-22-8 | |

| Record name | 2-(3-Methylphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50635-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)

![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)